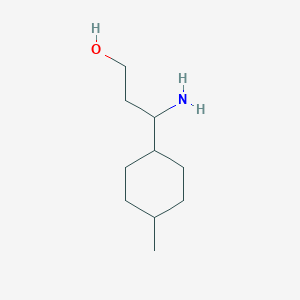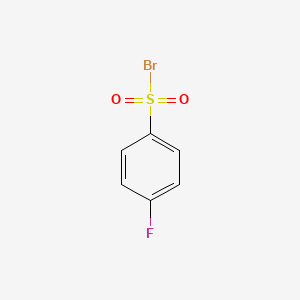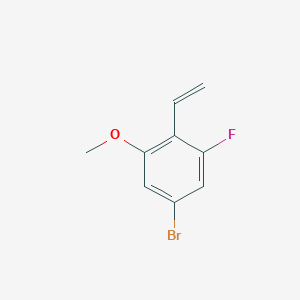
1H-Pyrrole, 3-ethynyl-2,4-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethynyl-2,4-dimethyl-1H-pyrrole is an organic compound with the molecular formula C8H9N It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethynyl-2,4-dimethyl-1H-pyrrole can be achieved through several methods. One common approach involves the alkylation of 2,4-dimethylpyrrole with an ethynyl halide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrole, followed by the addition of the ethynyl halide to form the desired product.
Industrial Production Methods
Industrial production of 3-ethynyl-2,4-dimethyl-1H-pyrrole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or chromatography are employed to isolate the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethynyl-2,4-dimethyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyrrole compounds.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the ethynyl group, leading to the formation of substituted pyrrole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and acylating agents.
Major Products Formed
The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in the synthesis of more complex molecules.
Wissenschaftliche Forschungsanwendungen
3-Ethynyl-2,4-dimethyl-1H-pyrrole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and polymers.
Biology: The compound can be used in the study of biological systems and as a probe for investigating enzyme mechanisms.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-ethynyl-2,4-dimethyl-1H-pyrrole involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes and receptors, resulting in specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Ethyl-2,4-dimethyl-1H-pyrrole: Similar in structure but with an ethyl group instead of an ethynyl group.
2,4-Dimethyl-3-ethylpyrrole: Another derivative with different substitution patterns.
3,4-Dimethylpyrrole: Lacks the ethynyl group but shares the pyrrole core structure.
Uniqueness
3-Ethynyl-2,4-dimethyl-1H-pyrrole is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential applications compared to its analogs. The ethynyl group can participate in various chemical transformations, making this compound a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C8H9N |
|---|---|
Molekulargewicht |
119.16 g/mol |
IUPAC-Name |
3-ethynyl-2,4-dimethyl-1H-pyrrole |
InChI |
InChI=1S/C8H9N/c1-4-8-6(2)5-9-7(8)3/h1,5,9H,2-3H3 |
InChI-Schlüssel |
YIARTPPCIIRVJH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CNC(=C1C#C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



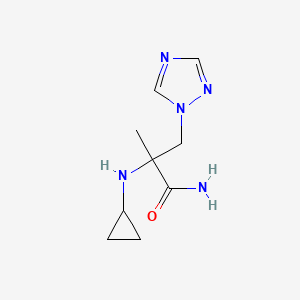

![N-{3-aminospiro[3.3]heptan-1-yl}-7-fluoroquinoxaline-5-carboxamide](/img/structure/B13621211.png)
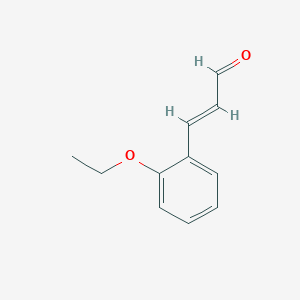
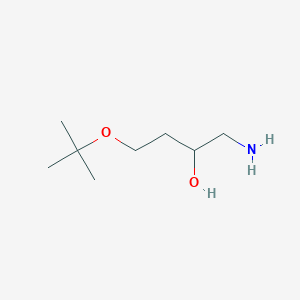


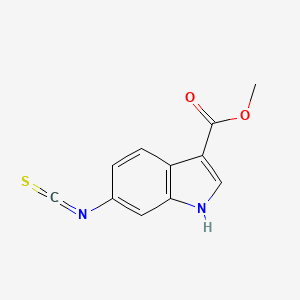
![3-Chloro-4-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B13621264.png)
aminehydrochloride](/img/structure/B13621268.png)
